REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[C:13](=[O:16])(O)[O-].[Na+].I[CH3:19]>CO.CN(C=O)C>[CH3:13][O:16][C:5](=[O:6])[C:4]1[C:3](=[C:2]([OH:1])[CH:12]=[CH:11][CH:10]=1)[C:8]([O:7][CH3:19])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (200 mL) and ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vauco
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (Silica Gel, EtOAc/Hexane, 0% gradient to 100% 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |